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For Researchers, Scientists, and Drug Development Professionals

Abstract
Flumecinol (CAS 56430-99-0), chemically known as 3-trifluoromethyl-α-ethylbenzhydrol, is a

xenobiotic compound recognized for its potent induction of hepatic microsomal enzymes.

Marketed under trade names such as Zixoryn and Zyxorin, it has been investigated for its

therapeutic potential in conditions requiring enhanced drug metabolism and bilirubin clearance.

This technical guide provides an in-depth overview of Flumecinol, encompassing its

physicochemical properties, synthesis, mechanism of action, metabolism, and analytical

methodologies. It is intended to serve as a comprehensive resource for researchers and

professionals in the field of drug development and pharmacology.

Physicochemical Properties
Flumecinol is a diarylmethane derivative with the following properties[1][2][3]:
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Property Value Reference

CAS Number 56430-99-0 [2]

Molecular Formula C₁₆H₁₅F₃O [1][2]

Molecular Weight 280.28 g/mol [2][3]

IUPAC Name

1-phenyl-1-[3-

(trifluoromethyl)phenyl]propan-

1-ol

[4]

Synonyms

α-Ethyl-α-phenyl-3-

(trifluoromethyl)benzenemetha

nol, 3-(Trifluoromethyl)-α-

ethylbenzhydrol, RGH-3332

[1][2][3]

Appearance Oil [2]

Boiling Point 106-108 °C at 0.03 mmHg [2]

UV max (in ethanol) 259, 265, 271 nm [2]

Solubility Soluble in DMSO [4]

Synthesis
The synthesis of Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) can be achieved via a

Grignard reaction.

Experimental Protocol: Synthesis of Flumecinol
Materials:

Propiophenone

Magnesium turnings

3-Trifluoromethyl-bromobenzene

Dry diethyl ether
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10% aqueous ammonium chloride solution

Anhydrous sodium sulfate

Procedure:

A Grignard reagent is prepared from 13.6 g of magnesium turnings and 126 g of 3-

trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10 °C.

A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled

Grignard solution.

The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.

After cooling to 0 °C, the Grignard complex is decomposed by the addition of a 10%

aqueous ammonium chloride solution.

The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium

sulfate.

The solvent is evaporated, and the remaining oil is purified by fractional distillation under

vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol. The product is collected at a boiling

point of 106°-108° C/0.03mmHg[5].

Mechanism of Action: Hepatic Enzyme Induction
Flumecinol is a potent inducer of the hepatic mixed-function oxidase system, which is

responsible for Phase I and Phase II drug metabolism[5]. This induction leads to an increase in

the total content of cytochrome P-450 in liver microsomes[6]. The primary mechanism is

believed to involve the activation of nuclear receptors, specifically the Pregnane X Receptor

(PXR) and Constitutive Androstane Receptor (CAR), which are key regulators of xenobiotic-

metabolizing enzymes.

Signaling Pathway of Flumecinol-Mediated Enzyme
Induction
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Caption: Inferred signaling pathway of Flumecinol-mediated enzyme induction via PXR and

CAR activation.

Pharmacokinetics and Metabolism
Flumecinol undergoes rapid absorption and extensive first-pass metabolism in humans[5].
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Parameter Human Dog Reference

Dose 100 mg (single oral) 40 mg/kg (oral) [7]

Time to Peak Plasma

Concentration (Tmax)
2.1 hours 5.3 hours [7]

Elimination Half-life

(t₁/₂)
17.16 hours 38.95 hours [7]

Plasma Clearance 94.0 L/hour 53.2 L/hour [7]

Plasma Protein

Binding
93-97% - [5]

Metabolism: The primary route of metabolism for Flumecinol is hydroxylation of the alkyl side

chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids[5]

[8]. The trifluoromethyl group and the core structure of the molecule remain intact during

metabolism[5][8].

Excretion: Following a single 100 mg oral dose of ¹⁴C-labeled Flumecinol in human

volunteers, the excretion profile over 120 hours was as follows[5][8]:

Urine: 78.8 ± 6.0% of the dose (as conjugated metabolites)[5][8].

Feces: 12.0 ± 5.3% of the dose (1.2% as unconjugated Flumecinol and 10.8% as

conjugates)[5][8].

Unchanged Flumecinol is not excreted in the urine[5][8].

Therapeutic Applications
Flumecinol's enzyme-inducing properties have been explored for therapeutic benefit,

particularly in conditions characterized by impaired bilirubin metabolism and cholestatic

pruritus.

Clinical Trial in Primary Biliary Cirrhosis
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A study investigated the efficacy of Flumecinol in treating pruritus associated with primary

biliary cirrhosis (PBC)[2].

Study Arm
Number of
Patients

Treatment
Regimen

Subjective
Improvement
in Pruritus

Median Fall in
VAS Pruritus
Score (mm)

Flumecinol 10
300 mg daily for

3 weeks
7 of 10

19.8 (95% CI:

3.3 to 40.7)

Placebo 9 Daily for 3 weeks 1 of 9 -

Flumecinol 24

600 mg once

weekly for 3

weeks

13 of 24
8.0 (95% CI: -2.1

to 20.8)

Placebo 26
Once weekly for

3 weeks
10 of 26 -

The study concluded that short-term treatment with 300 mg of Flumecinol daily significantly

ameliorated pruritus in patients with primary biliary cirrhosis[2].

Experimental Protocols
In Vitro Enzyme Induction Assay
This protocol describes a general workflow for assessing the induction of cytochrome P450

enzymes by Flumecinol in primary human hepatocytes.
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Caption: Experimental workflow for in vitro CYP450 enzyme induction assay.

Analytical Methods
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High-Performance Liquid Chromatography (HPLC) for Flumecinol Analysis

A reversed-phase HPLC method can be employed for the analysis of Flumecinol and its

impurities.

Chromatographic Conditions (Example):

Column: LiChrosorb RP-18

Mobile Phase: Methanol-water (7:3, v/v)

Detection: UV spectrophotometry

A chiral HPLC system can be used for the separation of Flumecinol enantiomers.

Chiral Chromatographic Conditions (Example):

Column: Chiralcel OD

Mobile Phase: Hexane-2-propanol (98:2, v/v)

Detection: UV spectrophotometry

Gas Chromatography (GC) for Flumecinol Analysis in Biological Fluids

GC is a suitable method for the determination of Flumecinol in plasma.

Procedure Outline:

Extraction: Flumecinol is extracted from plasma using an organic solvent such as diethyl

ether.

Analysis: The extract is analyzed by gas-liquid chromatography.

Detection: A flame ionization detector (FID) is commonly used.
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Caption: General analytical workflow for Flumecinol quantification in biological samples.
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Conclusion
Flumecinol is a well-characterized hepatic enzyme inducer with a clear mechanism of action,

metabolic pathway, and demonstrated therapeutic potential in specific clinical contexts. The

information provided in this technical guide, including detailed protocols and pathway diagrams,

offers a solid foundation for further research and development involving this compound. Future

studies could focus on elucidating the specific PXR/CAR binding affinities, quantifying the

induction of individual CYP and UGT isoforms, and further exploring its therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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